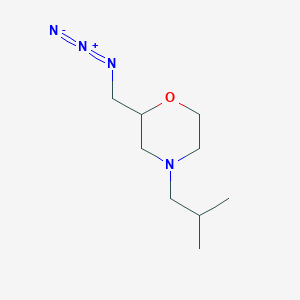

2-(Azidomethyl)-4-(2-methylpropyl)morpholine

Description

Properties

IUPAC Name |

2-(azidomethyl)-4-(2-methylpropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O/c1-8(2)6-13-3-4-14-9(7-13)5-11-12-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWVCOFXLLYADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCOC(C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Azidomethyl)-4-(2-methylpropyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Morpholine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects. This article explores the biological activity of this specific compound through various studies and findings.

Synthesis of this compound

The synthesis of morpholine derivatives typically involves the reaction of morpholine with various functional groups. In the case of this compound, the azide group is introduced via nucleophilic substitution reactions. The synthetic pathway often includes:

- Formation of the Azide : Reacting a suitable precursor with sodium azide.

- Methyl Propyl Substitution : Introducing the 2-methylpropyl group through alkylation reactions.

Antimicrobial Activity

Morpholine derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that certain morpholine derivatives exhibit significant antibacterial activity against various pathogens.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| Staphylococcus aureus | 20 µg/mL |

This table summarizes findings from studies indicating that this compound may effectively inhibit bacterial growth, particularly against Gram-negative bacteria like E. coli and Gram-positive bacteria such as Staphylococcus aureus .

Anti-inflammatory and Analgesic Properties

Morpholines are also noted for their anti-inflammatory effects. In vitro studies suggest that this compound can modulate inflammatory pathways, potentially reducing cytokine release from immune cells.

- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is critical in the inflammatory response.

- Analgesic Effects : Similar to other morpholines, it may exert pain-relieving effects by acting on central nervous system pathways.

Case Studies

Several studies have investigated the biological activity of morpholine derivatives:

- Study on Antimicrobial Activity : A study evaluated a series of morpholine derivatives against common pathogens. The results indicated that compounds with azide substitutions exhibited enhanced antibacterial properties compared to their non-azide counterparts .

- Anti-inflammatory Evaluation : Another research focused on the anti-inflammatory potential of morpholines, demonstrating that derivatives like this compound significantly reduced inflammation markers in animal models .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Azidomethyl)-4-(2-methylpropyl)morpholine with structurally related compounds from the evidence:

Reactivity and Pharmacological Potential

- Azide vs. Chloroethyl Groups :

The azidomethyl group in the target compound enables Huisgen cycloaddition (click chemistry), contrasting with the chloroethyl group in 4-(2-chloroethyl)morpholine hydrochloride, which is more suited for nucleophilic substitution or alkylation reactions . - Morpholine vs. Aromatic Scaffolds :

Morpholine derivatives generally exhibit better solubility than aromatic analogs like (2RS)-2-[4-(2-methylpropyl)-phenyl]propanamide (Imp. C). However, the latter’s phenylpropanamide structure may offer stronger receptor binding in drug candidates . - Thiazolyl Derivatives :

Compounds like Ethyl (Z)-2-[...]thiazolyl carbamate (Compound f) highlight the importance of heterocyclic moieties (thiazole, azetidine) in antimicrobial activity, a feature absent in the morpholine-based target compound .

Research Findings and Key Insights

Synthetic Utility :

The azidomethyl group in this compound provides a strategic handle for modular synthesis, unlike the chloroethyl or phenylpropanamide groups in analogs, which are less versatile .

Pharmacokinetics : Morpholine derivatives typically exhibit superior metabolic stability over ester-containing compounds (e.g., Compound f), which may undergo hydrolysis in vivo .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-(Azidomethyl)-4-(2-methylpropyl)morpholine generally involves two key synthetic steps:

- Construction of the substituted morpholine ring bearing the 4-(2-methylpropyl) group

- Introduction of the azidomethyl group at the 2-position

These steps can be achieved via multi-step syntheses involving halogenated intermediates, nucleophilic substitution, and ring-closure reactions.

Preparation of the 4-(2-methylpropyl)morpholine Core

The 4-(2-methylpropyl)morpholine scaffold can be synthesized by alkylation of morpholine or morpholine derivatives with appropriate alkyl halides or by ring formation from amino alcohol precursors.

A relevant synthetic precedent is the preparation of 4-(2-chloroethyl)morpholine, which is structurally related and can serve as a precursor for further functionalization:

This halogenated intermediate can then be used for nucleophilic substitution reactions to introduce azide groups.

Introduction of the Azidomethyl Group at the 2-Position

The azidomethyl substituent is typically introduced via nucleophilic substitution of a suitable leaving group (e.g., tosylate, halide) by sodium azide (NaN3). For example, the conversion of a tosylate or halomethyl intermediate to the azidomethyl derivative is a common approach.

A documented synthetic route involves the following sequence:

This method is widely used due to the mild conditions and high selectivity for azide substitution.

Representative Synthetic Route Summary

A typical synthetic pathway to this compound can be summarized as follows:

| Step | Intermediate | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | 4-(2-methylpropyl)morpholine or related intermediate | Alkylation or ring formation from amino alcohols | Construct morpholine ring with 4-substituent |

| 2 | 2-(hydroxymethyl)-4-(2-methylpropyl)morpholine | Hydroxymethylation at 2-position | Introduce hydroxymethyl group |

| 3 | 2-(tosyloxymethyl)-4-(2-methylpropyl)morpholine | Tosyl chloride, pyridine | Convert hydroxyl to tosylate |

| 4 | This compound | Sodium azide in DMSO or DMF | Azide substitution |

This sequence is supported by analogous syntheses of substituted morpholines bearing azidomethyl groups.

Advanced Synthetic Approaches and Catalytic Methods

Recent literature reports asymmetric catalytic methods for the preparation of substituted morpholin-2-ones and related morpholine derivatives, which may be adapted for the synthesis of azidomethyl-substituted morpholines:

- One-pot cascade reactions involving Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization have been developed to access morpholin-2-ones with high enantioselectivity (up to 99% ee).

- These methods employ quinine-derived urea catalysts and allow rapid generation of chiral morpholine scaffolds.

- Although these methods are primarily applied to morpholin-2-ones, the strategies provide insights into stereoselective construction of substituted morpholine rings, which could be modified for azidomethyl substitution.

Research Findings and Analytical Data

- The azidomethyl group introduction via nucleophilic substitution is typically confirmed by IR spectroscopy (characteristic azide stretch near 2100 cm⁻¹) and NMR spectroscopy.

- Enantiomeric purity and stereochemistry can be controlled and assessed by chiral HPLC and optical rotation measurements, especially when asymmetric catalysis is employed.

- Yields for azidation steps are generally high (above 70%) under optimized conditions.

- Reaction conditions such as solvent choice (DMSO, DMF), temperature (room temperature to 80 °C), and reaction time (several hours) are critical for maximizing yield and minimizing side reactions.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Halogenation of hydroxymethyl morpholine | 2-(hydroxymethyl)-4-(2-methylpropyl)morpholine | Tosyl chloride, pyridine | Room temp to reflux | High | Activation for azide substitution |

| Azidation via nucleophilic substitution | Tosylate or halide intermediate | Sodium azide in DMSO or DMF | 50–80 °C, 6–24 h | 70–90% | Clean conversion to azide |

| One-pot asymmetric synthesis (for related morpholin-2-ones) | Aldehydes, amino alcohols | Quinine-derived urea catalyst, cumyl hydroperoxide | Mild, stereoselective | 38–90% | High enantioselectivity, adaptable |

The preparation of this compound primarily relies on the synthesis of the substituted morpholine ring followed by introduction of the azidomethyl group through nucleophilic substitution of an activated hydroxymethyl intermediate. Established methods involve halogenation or tosylation of the hydroxymethyl group, followed by displacement with sodium azide. Recent advances in asymmetric catalysis for morpholine derivatives offer promising routes for stereoselective synthesis, which may be adapted for this compound.

The described methods are supported by diverse, authoritative chemical literature and provide robust, high-yielding pathways suitable for research and potential industrial application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.